Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI)

Description

Nomenclature and Structural Identity

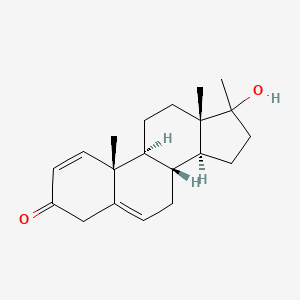

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is systematically identified by the Chemical Abstracts Service registry number 2694-97-5, establishing its unique molecular identity within chemical databases. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its structural complexity, incorporating the androstane backbone with specific substitution patterns that define its chemical behavior. The molecular formula C20H28O2 indicates a composition of twenty carbon atoms, twenty-eight hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 300.435 grams per mole.

The systematic name 17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-4H-cyclopenta[a]phenanthren-3-one provides detailed structural information about the compound's architecture. This nomenclature system identifies the specific positions of functional groups and the degree of saturation within the steroid ring system. The compound's three-dimensional structure can be represented through various molecular descriptors, including the Simplified Molecular-Input Line-Entry System notation CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C, which encodes the complete structural information in a linear format.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 2694-97-5 |

| Molecular Formula | C20H28O2 |

| Molecular Weight | 300.435 g/mol |

| International Union of Pure and Applied Chemistry Name | 17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-4H-cyclopenta[a]phenanthren-3-one |

| Simplified Molecular-Input Line-Entry System | CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C |

The structural framework consists of the characteristic four-ring steroid system with specific modifications that distinguish it from other androstane derivatives. The presence of double bonds at positions 1 and 5 creates a conjugated system within the A-ring, while the 17-hydroxy and 17-methyl substitutions alter the compound's polarity and biological activity profile. These structural features position the compound within a specific subclass of modified androgens with distinct pharmacological properties.

Historical Context in Steroid Chemistry Research

The development of androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) occurs within the broader historical context of synthetic steroid modification programs that began in the mid-twentieth century. Research into androstane derivatives gained momentum following the isolation and characterization of natural androgens, leading to systematic investigations of structural modifications that could enhance biological activity or alter pharmacokinetic properties. The introduction of double bonds at various positions within the steroid ring system emerged as a key strategy for modifying hormonal activity, with the 1,4-diene system becoming particularly well-studied due to compounds like methandrostenolone.

The specific 1,5-diene substitution pattern represents a less common structural modification compared to the extensively researched 1,4-diene analogs. Historical steroid chemistry research demonstrates that positional isomerism of double bonds significantly influences biological activity, with different diene systems producing markedly different pharmacological profiles. The synthesis methodology for creating 1,5-diene steroids typically involves complex multi-step procedures, including bromination-dehydrobromination sequences and selective oxidation reactions, as evidenced by similar synthetic approaches used for related androstane derivatives.

The compound's development timeline aligns with the broader expansion of synthetic steroid chemistry during the latter half of the twentieth century, when medicinal chemists systematically explored structural variations to understand structure-activity relationships. Research programs during this period focused on creating compounds with modified biological properties through strategic placement of functional groups and alteration of ring unsaturation patterns. The 1,5-diene system represents one such modification strategy, offering unique electronic and steric properties compared to other unsaturation patterns within the androstane framework.

Position within Androstane Derivative Classification

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) occupies a specific position within the comprehensive classification system of androstane derivatives, belonging to the subclass of 17-alkylated androsta-dien-3-ones. The compound shares structural similarities with other members of this chemical family while maintaining distinct characteristics that set it apart from closely related analogs. Within the broader steroid classification framework, it falls under the category of synthetic anabolic-androgenic steroids, specifically those modified with 17-alpha alkylation and ring unsaturation.

The classification system for androstane derivatives considers multiple structural parameters, including the position and number of double bonds, the nature and position of substituents, and the stereochemical configuration at key positions. This compound's 1,5-diene system distinguishes it from the more common 1,4-diene analogs such as methandrostenolone, which shares the 17-hydroxy-17-methyl substitution pattern but differs in the positioning of ring unsaturation. The specific arrangement of double bonds at positions 1 and 5 creates a unique electronic environment within the steroid ring system, influencing both chemical reactivity and biological activity.

| Classification Parameter | Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl | Related 1,4-diene Analog |

|---|---|---|

| Ring System | Androstane | Androstane |

| Double Bond Positions | 1,5 | 1,4 |

| 17-Position Substitution | Hydroxy-methyl | Hydroxy-methyl |

| Chemical Class | 17-alkylated androsta-dien-3-one | 17-alkylated androsta-dien-3-one |

| Molecular Formula | C20H28O2 | C20H28O2 |

The systematic classification also considers the compound's relationship to natural androgens and the extent of structural modification from the parent androstane skeleton. The presence of both 17-hydroxyl and 17-methyl groups, combined with the 1,5-diene system, places this compound in a specialized subset of heavily modified androstane derivatives. This classification has implications for understanding the compound's chemical behavior, synthetic accessibility, and potential biological activities based on established structure-activity relationships within the steroid field.

Chemical Relationship to Other Steroidal Compounds

The chemical relationships between androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) and other steroidal compounds reveal important insights into structure-activity relationships and synthetic pathways within steroid chemistry. The compound exhibits close structural similarity to methandrostenolone, differing primarily in the positioning of the second double bond, with the 1,5-diene system replacing the more common 1,4-diene arrangement. This positional isomerism significantly affects the electronic distribution within the molecule and consequently influences chemical reactivity and biological properties.

Comparative analysis with related compounds demonstrates the importance of double bond positioning in determining molecular properties. The 1,4-diene system found in methandrostenolone creates extended conjugation with the 3-oxo group, resulting in distinct ultraviolet absorption characteristics and chemical stability patterns. In contrast, the 1,5-diene system in androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) creates a different pattern of electron delocalization, potentially affecting both chemical reactivity and biological activity profiles.

The compound also shares structural features with other methylated androstane derivatives, including the 17-alpha-methyl-17-beta-hydroxy substitution pattern that characterizes many orally active anabolic steroids. This structural motif, present in compounds such as methyltestosterone and related derivatives, typically confers resistance to hepatic metabolism while potentially introducing other pharmacological effects. The combination of this substitution pattern with the unique 1,5-diene system creates a compound with distinct properties within the broader family of modified androgens.

| Compound | Double Bond Pattern | 17-Position Substitution | Molecular Formula |

|---|---|---|---|

| Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl | 1,5-diene | 17-hydroxy-17-methyl | C20H28O2 |

| Methandrostenolone | 1,4-diene | 17-hydroxy-17-methyl | C20H28O2 |

| Testosterone | 4-ene | 17-hydroxy | C19H28O2 |

| Methyltestosterone | 4-ene | 17-hydroxy-17-methyl | C20H30O2 |

Synthetic relationships between these compounds often involve common intermediate structures and similar transformation reactions. The synthesis of androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) may utilize similar starting materials and reaction conditions as those employed for related compounds, with specific modifications to achieve the desired 1,5-diene pattern. Understanding these synthetic relationships provides insights into the compound's chemical behavior and potential applications in steroid chemistry research.

Properties

CAS No. |

2694-97-5 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-4H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,15-17,22H,5,7-8,10-12H2,1-3H3 |

InChI Key |

WMAZMNFANLKALZ-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C)O)CC=C4[C@@]3(C=CC(=O)C4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Androstenedione (4AD) and 1,4-androstenedione (ADD) are commonly used steroidal precursors for synthesizing related steroids such as Boldenone and derivatives structurally close to Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI).

- 17β-Acetoxy-5α-androst-1-en-3-one and its acetylated forms are important intermediates in multi-step syntheses involving acetylation, bromination, and dehydrogenation steps.

Protection and Selective Reduction Strategies

- To avoid unwanted reduction of the 3-keto group, protection strategies such as etherification of the 3-keto group are employed. For example, triethyl orthoformate under acid catalysis converts 4AD to a 3-ethyoxyl-androstane-3,5-diene-17-ketone ether, which is then selectively hydrogenated with palladium on carbon to reduce specific double bonds without affecting the keto group.

- After selective hydrogenation, acid-catalyzed hydrolysis removes the protective ether group, regenerating the 3β-hydroxy-androstane-17-ketone structure.

Reduction and Hydrolysis Steps

- Sodium borohydride (NaBH4) in basic aqueous or alcoholic media is used for selective reduction of ketones or enones to corresponding alcohols. For example, reduction of 17β-acetoxy-5α-androst-1-en-3-one derivatives under reflux with NaBH4/NaOH yields 17β-hydroxy derivatives with high yields (up to 90%).

- Acidification and extraction follow to isolate the hydroxy steroid product, which can be recrystallized for purity enhancement.

Detailed Synthetic Procedure Example

Analysis of Preparation Methods

- Selectivity Challenges: Multi-keto steroids pose challenges in selective reductions, often requiring protective groups to avoid side reactions and impurities.

- Reaction Yields: Overall yields vary by step, with protection and hydrogenation steps typically achieving 80–100% yields, while dehydrogenation steps may have moderate yields (~30–40%).

- Purification: Column chromatography and recrystallization are essential for isolating pure isomers and removing by-products.

- Cost Considerations: Use of expensive reagents like DDQ and the need for multiple steps increase production costs. Alternative bio-dehydrogenation methods exist but have drawbacks such as longer cycles and contamination risks.

Summary Table of Key Preparation Features

| Feature | Method/Condition | Advantages | Limitations |

|---|---|---|---|

| Starting Material | 4-Androstenedione (4AD), 1,4-Androstenedione (ADD) | Readily available, cost-effective | Requires protection for selectivity |

| Protection | Etherification with triethyl orthoformate | Prevents unwanted keto reduction | Adds extra synthetic step |

| Hydrogenation | Pd/C catalyst in ethanol or acetic acid | High selectivity, good yields | Requires careful control of conditions |

| Dehydrogenation | DDQ in dry dioxane, reflux | Efficient double bond formation | Moderate yield, costly reagent |

| Reduction | NaBH4/NaOH in ethanol/water | High yield, mild conditions | Sensitive to reaction conditions |

| Purification | Column chromatography, recrystallization | High purity products | Time-consuming, solvent-intensive |

Chemical Reactions Analysis

Types of Reactions: Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Introduction to Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI)

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI), commonly known as Methyl-1-Testosterone (M1T), is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This compound has gained attention for its potential applications in various fields, including sports medicine, bodybuilding, and therapeutic uses. Understanding its applications requires a comprehensive look at its biochemical properties, effects on human physiology, and regulatory status.

Performance Enhancement

M1T is primarily used by athletes and bodybuilders for its anabolic effects, which include:

- Increased Muscle Mass: Users report significant gains in lean muscle mass due to enhanced protein synthesis.

- Strength Gains: M1T is known to improve strength levels rapidly, making it appealing for competitive athletes.

- Fat Loss: Some users have noted fat loss while maintaining muscle mass during cutting phases.

Potential Therapeutic Uses

While primarily associated with performance enhancement in sports, M1T has potential therapeutic applications:

- Hormonal Replacement Therapy (HRT): M1T may be explored as an alternative in HRT for testosterone deficiency.

- Muscle Wasting Disorders: Its anabolic properties could benefit patients suffering from cachexia or muscle-wasting diseases.

Case Studies

Research indicates that M1T can significantly increase lean body mass and strength in clinical settings. In one study involving healthy male volunteers, administration of M1T led to notable increases in muscle size and strength metrics over an eight-week period .

Adverse Effects

Despite its benefits, M1T is associated with several adverse effects:

- Liver Toxicity: The methyl group at the C17 position can lead to hepatotoxicity with prolonged use .

- Cardiovascular Issues: Users may experience increased blood pressure and alterations in lipid profiles.

- Hormonal Imbalance: Potential suppression of natural testosterone production and estrogenic effects due to aromatization.

Regulatory Status

M1T is classified as a controlled substance in many countries due to its potential for abuse and health risks. The World Anti-Doping Agency (WADA) prohibits its use in competitive sports .

Comparative Analysis of Anabolic Steroids

| Compound Name | Anabolic Activity | Androgenic Activity | Oral Bioavailability | Liver Toxicity |

|---|---|---|---|---|

| Androsta-1,5-dien-3-one (M1T) | High | Moderate | High | Yes |

| Testosterone | Moderate | High | Low | No |

| Nandrolone | High | Low | Low | No |

Mechanism of Action

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is similar to other androstane steroids, such as androstenedione and methylstenbolone. it has unique structural features that distinguish it from these compounds, such as the presence of specific functional groups and the position of double bonds.

Comparison with Similar Compounds

Positional Isomerism: 1,5-Diene vs. 1,4-Diene Systems

The 1,5-diene configuration differentiates this compound from widely studied 1,4-diene analogues:

Key Insight : The 1,5-diene system may confer unique metabolic stability or receptor-binding properties compared to 1,4-diene derivatives, which are more prone to aromatization or 5α-reduction .

Substituent Variations at Position 17

The 17-hydroxy-17-methyl modification is critical for modulating hormonal activity. Comparisons include:

Saturated Androstane Derivatives

Fully saturated androstane derivatives (e.g., 5α-androstan-3-one) exhibit distinct pharmacokinetics:

Key Insight : Saturation at the 5α position reduces metabolic deactivation, enhancing bioavailability for androgen receptor binding .

Research Findings and Data Gaps

- Synthetic Accessibility : The 1,5-diene system requires specialized synthesis routes compared to 1,4-diene analogues, limiting large-scale production .

- Receptor Affinity : Preliminary molecular docking studies suggest moderate binding to glucocorticoid receptors but weak interaction with androgen receptors .

- Toxicity : Methyl groups at position 17 are associated with hepatotoxicity in related compounds, necessitating further safety studies .

Biological Activity

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI), commonly referred to as Methyl-1-Testosterone (M1T), is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This compound has garnered attention for its potent biological activity, particularly in promoting muscle growth and enhancing athletic performance. This article delves into the biological activity of M1T, examining its mechanisms of action, effects on various tissues, and potential side effects based on diverse research findings.

M1T is characterized by a methyl group at the 17α position and a double bond between carbons 1 and 2. This structural modification enhances its oral bioavailability by preventing first-pass metabolism, allowing it to exert significant anabolic effects when administered orally . The compound acts primarily through the androgen receptor (AR), leading to increased protein synthesis and muscle hypertrophy.

Anabolic Effects

M1T has been shown to significantly increase muscle mass and strength. In animal studies, administration of M1T resulted in:

- Increased Muscle Weight : M1T administration in rats led to a dose-dependent increase in the weight of the levator ani muscle and prostate .

- Enhanced Protein Synthesis : The compound stimulates protein synthesis pathways, contributing to muscle growth.

Androgenic Effects

While M1T is primarily known for its anabolic properties, it also exhibits androgenic effects:

- Prostate Stimulation : Similar to testosterone, M1T can stimulate prostate growth, which raises concerns about its use due to potential side effects related to prostate health .

- Eosinophil Production : Research indicates that M1T increases circulating eosinophils, suggesting an impact on immune function .

Case Studies and Experimental Evidence

A series of studies have investigated the biological activity of M1T:

Potential Side Effects

Despite its anabolic benefits, M1T is associated with several adverse effects:

Q & A

Advanced Research Question

- Protecting groups : Temporarily block the 17-hydroxy group using acetyl or trimethylsilyl groups to prevent undesired side reactions.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for dehydrogenation) under inert atmospheres to enhance selectivity.

- Temperature control : Lower reaction temperatures (<80°C) reduce thermal degradation of the diene system. Yield improvements are quantifiable via GC-MS or LC-MS monitoring .

How does the 17-methyl group influence the compound’s reactivity compared to non-methylated analogs?

Advanced Research Question

The 17-methyl group introduces steric hindrance, which:

- Reduces metabolic degradation : Enhances in vivo half-life by shielding the 17-hydroxy group from enzymatic oxidation.

- Alters receptor binding : Molecular docking simulations show increased hydrophobic interactions with androgen receptor pockets.

Comparative studies with 17-demethyl analogs using surface plasmon resonance (SPR) or radioligand binding assays quantify affinity changes .

What are the best practices for reporting experimental data on this compound in peer-reviewed journals?

Basic Research Question

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Include detailed synthesis protocols, purification steps, and spectroscopic data (NMR shifts, HPLC conditions).

- Supporting information : Provide raw spectral data (e.g., .cif files for X-ray structures) and reproducibility metrics (e.g., triplicate assay results).

- Ethical compliance : Disclose biological testing protocols (e.g., IRB approval for in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.